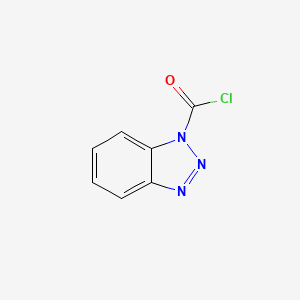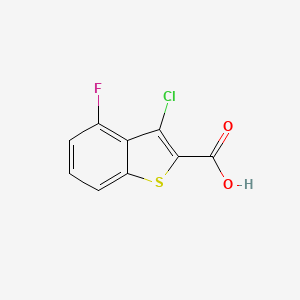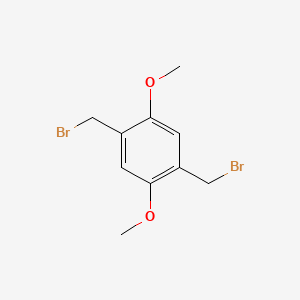
1-p-Tolyl-ethanone oxime
Overview
Description
1-p-Tolyl-ethanone oxime (1-p-TEO) is an organic compound that has been studied extensively for its potential applications in the field of organic synthesis. 1-p-TEO is a versatile intermediate in organic synthesis, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1-p-TEO has been used in a variety of scientific research applications, including its use as a catalyst in organic reactions, as a ligand in coordination chemistry, as a probe for studying enzyme kinetics, and as a substrate for studying the structure and function of proteins.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1-p-Tolyl-ethanone oxime”, focusing on various unique applications:
Computational Chemistry
This compound is also used in computational chemistry for molecular simulations and visualizations, aiding in the understanding of molecular dynamics and interactions .
Mechanism of Action
Target of Action
Oximes in general are known to interact with carbonyl groups in organic compounds .
Mode of Action
1-p-Tolyl-ethanone oxime, like other oximes, is formed through the reaction of a carbonyl compound with hydroxylamine . In this reaction, the nitrogen atom acts as a nucleophile, attacking the partially positive carbon atom of the carbonyl group. This results in the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes are often used in organic synthesis reactions as protecting agents for carbonyl groups, or as reagents for the preparation of schiff bases .
Pharmacokinetics
Its physical properties such as its solid state, molecular weight of 14919, and predicted boiling point of 2594±190 °C at 760 Torr pressure can provide some insights into its potential pharmacokinetic behavior.
Result of Action
The formation of oximes is generally an important step in many organic synthesis reactions, leading to a wide range of downstream products .
Action Environment
The action, efficacy, and stability of 1-p-Tolyl-ethanone oxime can be influenced by various environmental factors. For instance, the reaction of carbonyl compounds with hydroxylamine to form oximes is acid-catalyzed . Therefore, the pH of the environment can significantly affect the reaction rate and yield. Additionally, the compound should be stored in a cool, dry place away from incompatible substances such as strong oxidizing agents, heat sources, and direct sunlight .
properties
IUPAC Name |
(NE)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,11H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAUYUMBCPRWED-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-p-Tolyl-ethanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)





